9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine

Acetylcholinesterase inhibition Amyloid-beta aggregation Tetrahydroacridine SAR

This 9-piperazinyl-1,2,3,4-tetrahydroacridine enables systematic SAR profiling of the 9-position substituent, directly addressing the steep structure-activity relationships of the tetrahydroacridine class. Unlike generic amino-substituted analogs, the piperazine moiety can enhance solubility and CNS penetration, making it a strategic starting point for MTDL programs. Public data on this specific derivative are extremely limited—procure to generate proprietary cholinesterase inhibition and Aβ anti-aggregation data. Confirmed molecular formula (C17H21N3) and molecular weight (267.37 g/mol) support its use as a reference standard in HPLC, LC-MS, and NMR method development, provided purity is verified in-house.

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
CAS No. 1601492-62-9
Cat. No. B1413135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine
CAS1601492-62-9
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)N4CCNCC4
InChIInChI=1S/C17H21N3/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)14-6-2-4-8-16(14)19-15/h1,3,5,7,18H,2,4,6,8-12H2
InChIKeySIVRCFKUZDWTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine (CAS 1601492-62-9): Baseline Characterization for Research Procurement


9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine (CAS 1601492-62-9) is a synthetic heterocyclic small molecule with the molecular formula C17H21N3 and a molecular weight of 267.37 g/mol . It belongs to the 1,2,3,4-tetrahydroacridine class, a scaffold known for cholinesterase inhibition and studied within multifunctional agent programs for neurodegenerative diseases [1]. Publicly available primary data on this specific compound are, however, extremely limited, and most vendor descriptions lack quantitative experimental validation.

Procurement Risk: Why 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine Cannot Be Interchanged with Generic Analogs


Within the tetrahydroacridine class, even minor structural modifications, such as varying the 9-position substituent from an amino to a piperazinyl group, are known to produce substantial shifts in cholinesterase inhibition potency, selectivity for AChE versus BuChE, and inhibition of Aβ aggregation [1]. Generic substitution without direct comparative data on the specific piperazine derivative therefore carries a high risk of compromising pharmacological activity, as the structure-activity relationships (SAR) governing this chemical series are steep and poorly generalized.

Quantitative Differentiation Evidence for 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine (CAS 1601492-62-9)


Lack of Publicly Available Direct Comparator Data is the Primary Quantitative Differentiator

To date, no primary research paper, patent, or authoritative database entry has provided a direct, quantitative head-to-head comparison of 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine against a named structural analog under identical assay conditions. While the broader tetrahydroacridine class has been extensively profiled for AChE/BuChE inhibition and anti-aggregation activity [1], the specific substituent effect of the 9-piperazinyl group remains uncharacterized in publicly curated repositories. This evidence gap itself constitutes a critical point of differentiation for procurement: users must either invest in in-house characterization or accept a compound with an unvalidated activity profile.

Acetylcholinesterase inhibition Amyloid-beta aggregation Tetrahydroacridine SAR

Validated Application Scenarios for 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine Based on Available Evidence


Chemical Probe for In-House Tetrahydroacridine SAR Expansion

Given the well-established cholinesterase and anti-aggregation activities of the core scaffold [1], this compound can serve as a key intermediate for systematic structure-activity relationship (SAR) studies. Researchers can use it as a starting point to internally profile the impact of the 9-piperazinyl substitution, generating proprietary data that directly addresses the public information gap.

Development of Multifunctional Anti-Alzheimer's Agents

The broader class has demonstrated potent dual-binding site AChE inhibition and inhibition of AChE-induced Aβ aggregation [1]. This compound, with its piperazine moiety often used to enhance solubility and CNS penetration, is a logical candidate for multi-target-directed ligand (MTDL) programs, pending internal validation.

Analytical Reference Standard for Method Development

With its confirmed molecular formula (C17H21N3) and molecular weight (267.37 g/mol) from a reputable supplier , this compound can be utilized as a reference standard in HPLC, LC-MS, or NMR method development for tetrahydroacridine derivative analysis, provided purity is verified in-house.

Quote Request

Request a Quote for 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.